molecular formula C12H21BO3 B2533590 (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane CAS No. 2246444-24-4

(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B2533590
CAS No.: 2246444-24-4
M. Wt: 224.11
InChI Key: RTGPSGQGXJBZEC-FNORWQNLSA-N
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Description

“(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane” is a boronic ester containing a vinyl group . It has a molecular formula of C12H21BO3 and a molecular weight of 224.11.


Synthesis Analysis

The synthesis of tetrahydrofuran derivatives has been extensively studied. The synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .


Chemical Reactions Analysis

The chemical reactions involving tetrahydrofuran derivatives have been explored. In a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Polymer Science Applications

The compound has been utilized in the modification of surface properties and the synthesis of polymers. For instance, it plays a role in hydrophilizing and chemically activating surfaces through the adsorption of poly(vinyl alcohol) onto hydrophobic substrates, demonstrating its utility in creating hydrophilic surface coatings which can be critical in various applications including biomedical devices and water treatment technologies (Kozlov et al., 2003).

Catalysis and Organic Synthesis

In catalysis, this compound facilitates the dehydrogenative borylation of vinylarenes with pinacolborane, yielding regio- and stereodefined (E)-2-arylethenylboronates in high yields. This application underscores its importance in the stereoselective synthesis of vinylboronates, a critical step in the synthesis of organoboron compounds that are pivotal intermediates in organic synthesis and pharmaceutical manufacturing (Murata et al., 2002).

Material Functionalization

The compound is also essential in the generation of enol borates and their addition to aldehydes, leading to the synthesis of internally protected aldols. This showcases its role in the stereoselective syntheses of alcohols, highlighting the versatility of boron compounds in facilitating complex organic transformations (Hoffmann et al., 1987).

Safety and Hazards

The compound has a purity of 97%. It has several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(oxolan-3-yl)ethenyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5,7,10H,6,8-9H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPSGQGXJBZEC-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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